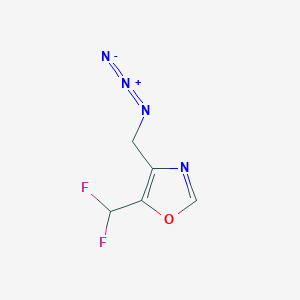
4-(Azidomethyl)-5-(difluoromethyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-5-(difluoromethyl)oxazole is a useful research compound. Its molecular formula is C5H4F2N4O and its molecular weight is 174.111. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Coordination Chemistry of Oxazoline Ligands
Oxazoline ligands, including 4-(Azidomethyl)-5-(difluoromethyl)oxazole derivatives, have been extensively used in asymmetric organic syntheses. These compounds display versatility in ligand design, straightforward synthesis, and the presence of chiral centers near donor atoms. Their coordination chemistry with transition metals is a significant area of research, emphasizing structural characterization and applications in asymmetric synthesis (Gómez, Muller, & Rocamora, 1999).
Synthesis and Reactivity
The synthesis and reactivity of this compound and related compounds have been a subject of research. Studies have shown that these compounds can undergo transformations under certain conditions, leading to the formation of new classes of hetero-1,3-dienes (Burger, Geith, & Höß, 1990).
Application in Synthesis of Heterocyclic Compounds
This compound derivatives are used in the synthesis of various heterocyclic compounds. For example, they have been employed in the preparation of 5-ethoxy-4-(trifluoromethyl)-2-oxazolecarboxylic acid and its derivatives, demonstrating their utility in the creation of complex molecules (Shi, Xu, & Xu, 1991).
Photo-Oxidation Studies
Research has been conducted on the photo-oxidation of oxazole and its substituents, including this compound. These studies are critical for understanding the physicochemical properties of oxazole and its derivatives, particularly in relation to singlet oxygen reactions (Zeinali, Oluwoye, Altarawneh, & Dlugogorski, 2020).
Electro-Optical and Charge Transport Properties
Investigations into the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives have been carried out. These studies are relevant for applications in organic electronics, such as organic light-emitting diodes and thin-film transistors (Irfan, Al‐Sehemi, Chaudhry, & Muhammad, 2018).
Cross-Coupling Reactions
Oxazole derivatives, including this compound, have been studied for their cross-coupling capabilities. These compounds have been used in various synthetic reactions, demonstrating their importance in the formation of complex organic molecules (Zhang & Greaney, 2010).
Protective Group in Synthesis
The development of protective groups for oxazole derivatives, such as this compound, has been an area of research. These studies are crucial for facilitating the synthesis of substituted oxazoles, which are important in various chemical syntheses (Miller, Smith, & Marcune, 2005).
Safety and Hazards
将来の方向性
The field of difluoromethylation, which includes compounds like “4-(Azidomethyl)-5-(difluoromethyl)oxazole”, has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . This field of research has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .
作用機序
Target of Action
The primary target of 4-(Azidomethyl)-5-(difluoromethyl)oxazole is Histone Deacetylase 6 (HDAC6) . HDAC6 is an important drug target in oncological and non-oncological diseases .
Mode of Action
The compound acts as a mechanism-based and essentially irreversible inhibitor of HDAC6 . The mode of inhibition involves the attack of the compound by the zinc-bound water at the sp2 carbon closest to the difluoromethyl moiety, followed by a subsequent ring opening of the oxadiazole . This yields deprotonated difluoroacetylhydrazide as the active species . The strong anionic zinc coordination of this active species and the binding of the difluoromethyl moiety in the P571 pocket result in an essentially irreversible inhibition of HDAC6 .
Biochemical Pathways
The compound’s action affects the biochemical pathways associated with HDAC6 . HDAC6 is involved in various cellular processes, including gene expression, cell cycle progression, and developmental events . By inhibiting HDAC6, the compound can potentially influence these processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on HDAC6 . By inhibiting HDAC6, the compound can potentially alter gene expression and other cellular processes regulated by HDAC6 . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . Moreover, the compound’s action can also be influenced by the physiological environment within the body, including the presence of other drugs, the patient’s metabolic state, and disease conditions .
生化学分析
Biochemical Properties
It is known that the compound is involved in difluoromethylation of heterocycles via a radical process . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .
Cellular Effects
It is known that difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients, suggesting that 4-(Azidomethyl)-5-(difluoromethyl)oxazole may have significant effects on cellular processes .
Molecular Mechanism
It is known that the compound is involved in difluoromethylation of heterocycles via a radical process . This process involves the design and catalytic mechanism as well as representative outcomes and applications .
Temporal Effects in Laboratory Settings
It is known that the compound is involved in a simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones . The reaction outcomes are restricted by the reaction environment .
Metabolic Pathways
It is known that the compound is involved in difluoromethylation of heterocycles via a radical process . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles .
特性
IUPAC Name |
4-(azidomethyl)-5-(difluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N4O/c6-5(7)4-3(1-10-11-8)9-2-12-4/h2,5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDPFWXADHZWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(O1)C(F)F)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)
![N-(2-(4-(2-(o-tolyloxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B3000934.png)
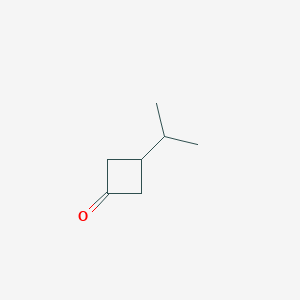
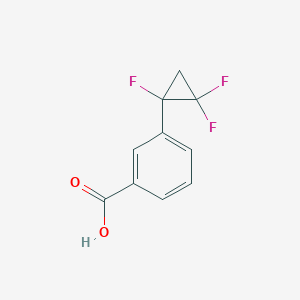
![N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3000939.png)
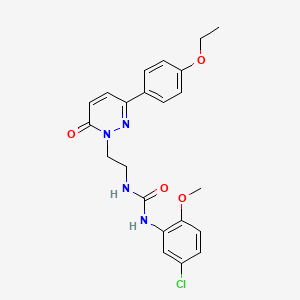
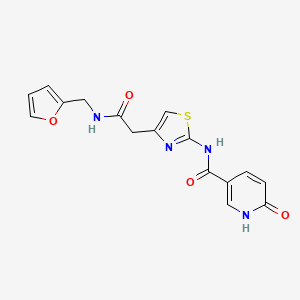
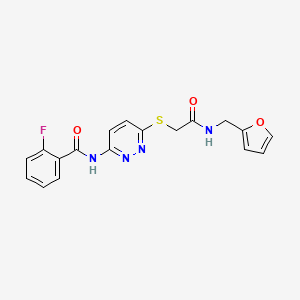
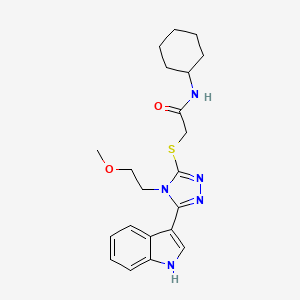
![2-Ethylbutyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B3000949.png)
![1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3000950.png)

